(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate
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Overview
Description
(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a nitrophenyl group, and an ethyl ester group attached to a benzoate moiety
Preparation Methods
The synthesis of (E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the acrylamide intermediate: This step involves the reaction of 3-nitrobenzaldehyde with malononitrile in the presence of a base to form the corresponding acrylonitrile intermediate.
Amidation reaction: The acrylonitrile intermediate is then reacted with ethyl 4-aminobenzoate under suitable conditions to form the desired acrylamide product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymer matrices to modify their properties, such as improving thermal stability or mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and nitrophenyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to (E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate include other acrylamide derivatives with varying substituents on the aromatic ring or different ester groups. For example:
(E)-ethyl 4-(2-cyano-3-(4-nitrophenyl)acrylamido)benzoate: This compound has a nitrophenyl group in the para position instead of the meta position.
(E)-methyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate: This compound has a methyl ester group instead of an ethyl ester group.
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-2-27-19(24)14-6-8-16(9-7-14)21-18(23)15(12-20)10-13-4-3-5-17(11-13)22(25)26/h3-11H,2H2,1H3,(H,21,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNPEYJYMFNMX-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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